Europium oxide (Eu₂O₃) is widely studied for its luminescent properties, particularly its ability to emit red light when excited by ultraviolet radiation []. This property makes it a valuable component in various phosphors used in lighting technologies, including:
Eu₂O₃ exhibits interesting electronic and magnetic properties, making it a potential candidate for various solid-state devices:
Emerging research explores the potential of Eu₂O₃ in biomedicine due to its relatively low toxicity and biocompatibility []. Studies investigate:
Europium oxide, represented by the chemical formula , is a compound formed from europium and oxygen. It exists primarily in two crystalline forms: monoclinic and cubic. The cubic structure is similar to that of manganese(III) oxide, while the monoclinic form is more common in its natural state. Europium oxide is notable for its applications in various fields, particularly in electronics and phosphorescent materials due to its luminescent properties .
The primary mechanism of action for europium oxide relates to its luminescence properties. When excited by ultraviolet light or high-energy electrons, Eu³⁺ ions within the crystal lattice emit visible light at specific wavelengths. This phenomenon makes Eu2O3 a valuable phosphor material in displays and lasers []. The specific color emitted depends on the surrounding crystal structure and neighboring ions.
These reactions highlight the reactivity of europium oxide, particularly its ability to form hydroxides and salts upon interaction with various substances .
Several methods exist for synthesizing europium oxide:
Europium oxide has a wide range of applications due to its unique properties:
Research on the interactions of europium oxide focuses on its reactivity with other compounds and its behavior in different environments. Studies have shown that europium oxide can interact with carbon compounds under specific conditions, leading to the formation of mixed valence states. Additionally, its interactions with halogens can yield various halides, expanding its potential applications .
Several compounds are similar to europium oxide, each exhibiting unique characteristics:
Compound | Formula | Key Properties |
---|---|---|
Europium(II) Oxide | EuO | Ferromagnetic, semiconductor properties |
Europium(III) Hydroxide | Eu(OH)₃ | Forms upon reaction with water; less stable than oxides |
Samarium Oxide | Sm₂O₃ | Used similarly as a phosphor; different luminescent properties |
Gadolinium Oxide | Gd₂O₃ | Known for its magnetic properties; used in MRI contrast agents |
Europium oxide stands out due to its exceptional luminescent capabilities and its role as a red phosphor, which differentiates it from other rare earth oxides .
The cubic structure represents the thermodynamically stable form of europium oxide under ambient conditions [1] [3]. This phase crystallizes in the body-centered cubic system with space group Ia-3 (space group number 206) [1] [6]. The cubic structure, designated as C-type, adopts a body-centered cubic lattice with the Pearson symbol cI80, indicating 80 atoms per conventional unit cell [1].
The lattice parameter for the cubic phase measures 10.859 Å under ambient conditions, as determined by experimental X-ray diffraction studies [3] [6]. The rhombohedral primitive unit cell contains eight Eu₂O₃ formula units, corresponding to 40 atoms total [3]. Density functional theory calculations yield an optimized lattice constant of 10.959 Å, demonstrating excellent agreement with experimental values [3].
The cubic structure exhibits a coordination environment where europium atoms are surrounded by oxygen atoms in a specific geometric arrangement [1]. All Eu-O distances remain equivalent in the cubic phase, contributing to the structural symmetry [3]. The crystal density of the cubic phase measures approximately 4.25 amu/ų under standard conditions [6].
Parameter | Value | Method |
---|---|---|
Space Group | Ia-3 | X-ray diffraction |
Space Group Number | 206 | Crystallographic analysis |
Lattice Parameter a | 10.859 Å | Experimental |
Lattice Parameter a (calculated) | 10.959 Å | Density functional theory |
Formula Units per Cell | 8 | Structural analysis |
Total Atoms per Cell | 40 | Crystallographic determination |
Crystal Density | 4.25 amu/ų | Calculated |
The monoclinic phase of europium oxide, designated as B-type, crystallizes in space group C2/m (space group number 12) [1] [5]. This phase can exist as a metastable form at room temperature or as a stable phase at elevated temperatures above 1000 K [3] [6]. The monoclinic structure adopts the Pearson symbol mS30, indicating a monoclinic lattice with 30 atoms in the conventional unit cell [1].
Experimental lattice parameters for the monoclinic phase include a = 14.12 Å, b = 3.60 Å, c = 8.82 Å, with a monoclinic angle β = 100.02° [3] [9]. Density functional theory calculations yield similar values: a = 14.29 Å, b = 3.63 Å, c = 8.89 Å, and β = 100.14° [3]. The primitive unit cell contains six formula units of Eu₂O₃, totaling 30 atoms [3].
The monoclinic structure demonstrates a close structural relationship with the trigonal phase, evidenced by only a 2% difference in crystal volumes under ambient conditions [3] [6]. This volume difference corresponds well with the experimentally observed -1.6% volume collapse during the B → A phase transition, supporting the first-order character with a displacive mechanism [3].
The B-type structure can be obtained through slight lattice deformation of the A-type trigonal phase, leading to splitting of atomic positions into less symmetrical sites [9]. Europium atoms in the monoclinic phase occupy multiple distinct crystallographic sites with varying coordination environments [3].
Parameter | Experimental Value | Calculated Value | Units |
---|---|---|---|
Space Group | C2/m | C2/m | - |
Space Group Number | 12 | 12 | - |
Lattice Parameter a | 14.12 | 14.29 | Å |
Lattice Parameter b | 3.60 | 3.63 | Å |
Lattice Parameter c | 8.82 | 8.89 | Å |
Monoclinic Angle β | 100.02 | 100.14 | ° |
Formula Units per Cell | 6 | 6 | - |
The trigonal phase of europium oxide, known as A-type, crystallizes in space group P3̅m1 (space group number 164) [3] [6]. This phase represents a high-pressure polymorph that becomes stable under pressures exceeding 5.0 GPa [3] [6]. The trigonal structure adopts a primitive hexagonal unit cell containing one formula unit (five atoms total) [3].
The lattice parameters for the trigonal phase under pressure conditions of 5.72 GPa measure a = 3.719 Å and c = 5.770 Å [3] [6]. Theoretical calculations at 6 GPa pressure yield values of a = 3.749 Å and c = 5.788 Å, demonstrating excellent agreement with experimental observations [3]. Under ambient pressure conditions, relaxed lattice constants calculate as a = 3.782 Å and c = 5.945 Å [3].
The trigonal phase exhibits significantly higher crystal density compared to the cubic structure, with density increasing by approximately 10% during the cubic-to-trigonal transformation [3] [6]. This density increase from 4.25 to 4.75 amu/ų fully accounts for the observed 9% volume collapse at 8.6 GPa during the phase transition [3] [6].
Structurally, the trigonal phase features distinct oxygen coordination environments [3]. Oxygen atoms divide into two groups: O1 atoms occupying 2d(C₃) Wyckoff positions located closer to europium atoms, and O2 atoms occupying 1a(D₃) sites positioned between Eu-O1 dimers [9]. The difference in distances between O2 and O1 to the nearest europium atom exceeds 10% [9].
During the formation of the trigonal phase, Eu-O1 dimers rotate and order themselves along the hexagonal axis into Eu-O-Eu-O chains [9]. Simultaneously, isolated oxygen atoms (O2) overcome barriers between neighboring europium atoms and position themselves in oxygen chains at the centers of europium hexagons [9].
Parameter | Ambient Pressure | High Pressure (6 GPa) | Units |
---|---|---|---|
Lattice Parameter a | 3.782 | 3.749 | Å |
Lattice Parameter c | 5.945 | 5.788 | Å |
Crystal Density | 4.75 | - | amu/ų |
Formula Units per Cell | 1 | 1 | - |
Total Atoms per Cell | 5 | 5 | - |
Europium oxide exhibits a complex sequence of pressure and temperature-induced phase transitions between its polymorphic forms [1] [3] [6]. The primary transition pathway follows the sequence C → A → B, representing cubic to trigonal to monoclinic transformations under increasing pressure [3] [6].
The cubic-to-trigonal (C → A) transition initiates at 5.0 GPa and completes at approximately 13.1 GPa [3] [6]. This transformation constitutes a first-order phase transition characterized by a dramatic 9% volume collapse at 8.6 GPa [3] [6]. The trigonal phase remains stable up to the highest experimentally achievable pressures [6]. Enthalpy calculations confirm the phase stability sequence, with cubic phase enthalpy of -44.249 eV and trigonal phase enthalpy of -44.282 eV per formula unit at 6 GPa pressure [3].
Direct phase transitions from cubic to monoclinic (C → B) occur at approximately 8.0 GPa, with the B-type structure retained after pressure release, indicating metastable behavior at room temperature [3] [6]. Conversely, pressure-induced transitions from monoclinic to trigonal (B → A) occur at approximately 4.7 GPa [6].
The trigonal-to-monoclinic (A → B) transition proceeds through a displacive first-order mechanism [3] [9]. Upon pressure release, the trigonal phase transforms to the monoclinic phase rather than reverting to the cubic structure [6]. This transition involves a volume change of approximately -1.6% [3].
Symmetry analysis reveals that the A → B transition follows a serial cascade of continuous structural changes coupled with shear deformation [9]. The transformation involves elastic instability strongly coupled with the lowest optical phonon mode at the Γ point [9]. The shear deformation originates from the development of the monoclinic angle and correlates with slight softening of acoustic phonon branches [9].
The transformation mechanisms involve significant atomic rearrangements [3]. In the C → A transition, approximately 40 atoms in the primitive Ia-3 unit cell undergo substantial displacement [3]. The transformation preserves the threefold axis along the main diagonal of the cubic structure while maintaining constant atomic density [3].
Transition Type | Pressure Range (GPa) | Volume Change (%) | Mechanism |
---|---|---|---|
C → A | 5.0 - 13.1 | -9% | First-order |
C → B | ~8.0 | - | Direct transition |
A → B | Pressure release | -1.6% | First-order displacive |
B → A | ~4.7 | +1.6% | Pressure-induced |
The lattice dynamics of europium oxide vary significantly across its polymorphic phases, reflecting the distinct structural characteristics of each form [3] [9]. Phonon dispersion calculations using density functional theory reveal fundamental differences in vibrational properties between cubic, trigonal, and monoclinic phases [3].
In the cubic phase, the phonon spectrum exhibits 120 normal modes distributed across the Brillouin zone [3]. Zone-center phonon modes classify according to irreducible representations: Ag, Eg, and Tg modes are Raman-active, Tu modes are infrared-active, and Au and Eu modes are silent [3]. The cubic phase demonstrates a narrow energy gap in the phonon density of states between europium and oxygen partial contributions [3].
Raman spectroscopy measurements identify multiple active modes in the cubic phase [3] [9]. Selected Raman-active modes include Tg symmetry modes at 92.634 cm⁻¹ (experimental: 94 cm⁻¹), 97.116 cm⁻¹ (experimental: 109 cm⁻¹), and 173.005 cm⁻¹ (experimental: 175 cm⁻¹) [3]. Ag symmetry modes occur at 115.535 cm⁻¹ (experimental: 119 cm⁻¹) and 313.276 cm⁻¹ [3]. Eg symmetry modes appear at 140.698 cm⁻¹ (experimental: 145 cm⁻¹) and 292.680 cm⁻¹ (experimental: 289 cm⁻¹) [3].
The trigonal phase exhibits reduced phonon branch numbers due to the smaller number of degrees of freedom, with one formula unit instead of eight in the cubic structure [3]. Enhanced phonon dispersions and more pronounced longitudinal optical/transverse optical splitting characterize the trigonal phase [3]. The highest accessible energy in the phonon spectrum increases by several millielectron volts compared to the cubic phase [3].
Nuclear inelastic scattering measurements on europium-151 isotope provide experimental validation of calculated phonon density of states [3]. A 20 nm thick Eu₂O₃ film deposited on yttria-stabilized zirconia substrate demonstrates excellent agreement between experimental and theoretical phonon spectra when accounting for substrate-induced compressive strain [3].
The monoclinic phase phonon calculations reveal imaginary frequencies in certain branches, indicating dynamical instability at low temperatures and ambient pressure [3]. Soft-mode behavior persists even under 10 GPa pressure, suggesting that thermal effects play crucial roles in stabilizing the B-type phase [3].
Pressure dependence of phonon frequencies demonstrates systematic hardening due to shortened interatomic distances [3]. The trigonal phase phonon modes shift to higher frequencies under applied pressure, with zone-center modes calculated at both ambient pressure and 6 GPa conditions [3].
Phase | Phonon Modes | Raman Active | Infrared Active | Silent Modes |
---|---|---|---|---|
Cubic | 120 total | Ag, Eg, Tg | Tu | Au, Eu |
Trigonal | Reduced number | A₁g, Eg | A₂u, Eu | - |
Monoclinic | Variable | Ag, Bg | Au, Bu | - |
Molecular Beam Epitaxy represents the most sophisticated and controlled method for europium oxide synthesis, particularly for producing high-quality epitaxial films. The technique operates under ultra-high vacuum conditions with precise control over europium and oxygen fluxes. The fundamental growth mechanism relies on a distillation process where europium metal is evaporated from a heated crucible at approximately 400°C, creating a molecular beam that reacts with oxygen at the substrate surface.
The adsorption-controlled growth regime provides exceptional stoichiometry control without requiring precise flux matching. In this mechanism, excess europium atoms are supplied relative to oxygen, and the substrate temperature is maintained high enough to enable re-evaporation of unreacted europium metal. This approach ensures that all available oxygen forms europium oxide while excess europium evaporates, preventing the formation of oxygen-deficient or europium-rich phases.
Critical growth parameters include substrate temperature ranges of 400-600°C, oxygen partial pressures of 10⁻⁸ to 10⁻⁵ mbar, and europium flux rates of approximately 1.2×10¹³ cm⁻²s⁻¹. The growth occurs in a layer-by-layer fashion, as evidenced by Reflection High Energy Electron Diffraction oscillations during deposition. Epitaxial relationships are achieved on various substrates including yttria-stabilized zirconia, magnesium oxide, and yttrium aluminate.
The europium distillation mechanism operates through thermodynamic principles where the vapor pressure of europium metal at elevated temperatures enables selective evaporation of excess metal while preserving the desired oxide stoichiometry. This self-regulating process produces films with europium contamination levels below 1%.
Sol-gel methodology provides a versatile low-temperature route for europium oxide synthesis with excellent compositional control and homogeneity. The process involves hydrolysis and condensation reactions of europium precursors in solution, typically utilizing europium nitrate or europium acetate as starting materials.
Fundamental reaction mechanisms proceed through formation of europium hydroxide intermediates followed by thermal decomposition to the oxide. The synthesis begins with dissolution of europium salts in appropriate solvents, commonly ethanol or water, followed by controlled hydrolysis using bases such as ammonia or sodium hydroxide. The resulting gel undergoes thermal treatment at temperatures ranging from 500-1000°C to achieve crystalline europium oxide.
Process optimization parameters include precursor concentration, typically 0.1-0.5 M, hydrolysis pH values between 8-10, and gelation temperatures of 60-80°C. The chelating agents such as citric acid or ethylene glycol are frequently employed to improve homogeneity and prevent precipitation during processing. Heat treatment schedules involve calcination at 500°C for initial decomposition followed by higher temperature annealing at 750-1000°C for crystallization.
Morphological control is achieved through manipulation of synthesis parameters. Lower calcination temperatures favor retention of precursor morphology, while higher temperatures promote grain growth and densification. The incorporation of structure-directing agents enables control over particle size and surface area characteristics.
Ultrasound irradiation represents a unique synthesis approach specifically effective for producing europium oxide nanorods through sonochemical mechanisms. The process operates at room temperature using aqueous solutions of europium nitrate in the presence of ammonia as a precipitating agent.
Sonochemical formation mechanisms involve acoustic cavitation phenomena that generate localized high-temperature and high-pressure conditions within the solution. These extreme conditions, reaching temperatures of several thousand degrees Celsius and pressures of hundreds of atmospheres, facilitate rapid nucleation and growth of europium hydroxide precipitates. The cavitation-induced liquid jets with velocities exceeding 100 m/s promote directional growth, resulting in the characteristic nanorod morphology.
Process parameters include ultrasonic frequency of 20-40 kHz, power densities of 10-50 W/cm², and reaction times of 2-6 hours. The europium nitrate concentration typically ranges from 0.01-0.1 M, with ammonia added to achieve pH values of 9-11. The resulting nanorods exhibit dimensions of approximately 50 nm in width and 500 nm in length.
Mechanistic considerations reveal that the high-velocity liquid jets generated during cavitation collapse push europium hydroxide nanoparticles together, promoting their assembly into rod-like structures. The unique hydrodynamic conditions created by ultrasound irradiation are essential for achieving the anisotropic growth characteristic of nanorod formation.
Melt quenching techniques enable the preparation of europium oxide-containing glasses with tailored optical properties through rapid solidification from high-temperature melts. The process involves heating europium oxide with glass-forming oxides to temperatures of 1000-1200°C followed by rapid cooling to prevent crystallization.
Glass formation mechanisms require the presence of network-forming oxides such as boron oxide, silicon dioxide, or phosphorus pentoxide to stabilize the glassy state. Europium oxide acts as a network modifier, disrupting the glass network and creating non-bridging oxygen sites that influence optical properties. The critical cooling rates of 10²-10³ K/s are necessary to suppress crystallization and maintain the amorphous structure.
Compositional design principles involve balancing network formers and modifiers to achieve stable glass formation while maintaining desired europium concentrations. Typical compositions include 15-40 mol% europium oxide in borate or phosphate glass matrices. The addition of alkaline earth oxides such as strontium oxide or calcium oxide enhances glass stability and modifies thermal expansion characteristics.
Processing parameters encompass melting temperatures of 1000-1200°C, holding times of 30-120 minutes for homogenization, and quenching rates determined by the glass-forming ability of the specific composition. The cooling process involves either air quenching for thin sections or controlled cooling for bulk samples.
Thermal treatment effects reveal that post-quenching annealing at temperatures below the glass transition temperature can modify the local environment around europium ions, affecting luminescent properties. Extended annealing may lead to partial crystallization, resulting in glass-ceramic composites with enhanced mechanical properties.
Multiple thin film deposition approaches have been developed for europium oxide, each offering distinct advantages for specific applications and substrate requirements.
Pulsed Laser Deposition mechanisms involve ablation of europium oxide targets using excimer or Nd:YAG lasers with energy densities of 2-5 J/cm². The ablation process generates a plasma plume containing europium and oxygen species that deposit onto heated substrates. Substrate temperatures of 300-850°C and oxygen partial pressures of 10⁻⁴ to 10⁻¹ mbar control the film stoichiometry and crystallinity.
Topotactic transformation approaches provide an alternative route for producing high-quality europium monoxide films through chemical reduction of pre-deposited europium sesquioxide. The process involves deposition of europium sesquioxide followed by capping with a reducing metal such as titanium, then annealing at 400-600°C. The reduction reaction proceeds through solid-state diffusion, transforming the sesquioxide to monoxide while preserving the crystalline orientation.
Electrophoretic deposition mechanisms utilize the migration of charged europium oxide particles in an electric field to achieve uniform coating deposition. The process operates at room temperature using aqueous or organic suspensions with applied voltages of 25-400 V DC. Particle size control and surface charge modification through dispersants are critical for achieving stable suspensions and uniform deposits.
Sputtering deposition processes employ physical vapor deposition from europium oxide targets under argon or oxygen atmospheres. Radio frequency or direct current power supplies provide the energy for target sputtering, with power densities optimized to prevent target damage while maintaining adequate deposition rates. Substrate heating to 200-400°C promotes crystallization and improves film adhesion.
In-situ synthesis within carbon matrices represents an innovative approach for producing europium oxide nanoparticles embedded in conductive carbon frameworks. This methodology combines the synthesis of europium oxide with carbon matrix formation in a single process step.
Carbon nanofiber synthesis mechanisms involve the thermal decomposition of europium-containing precursors in the presence of carbon sources such as thiourea or organic polymers. The process occurs at temperatures of 250-900°C under reducing atmospheres, simultaneously forming europium oxide nanoparticles and carbon nanofibers. The europium oxide particles become embedded within the carbon matrix, creating composite materials with enhanced electrical conductivity and mechanical stability.
Precursor chemistry considerations require careful selection of europium salts and carbon sources to achieve simultaneous formation of both components. Europium nitrate or europium acetate serve as common europium sources, while thiourea, polyacrylonitrile, or other nitrogen-containing organic compounds provide both carbon and reducing environments. The nitrogen and sulfur heteroatoms from these precursors become incorporated into the carbon matrix, influencing its electronic properties.
Process optimization parameters include heating rates of 2-10°C/min, final temperatures of 600-900°C, and holding times of 1-4 hours. The atmosphere composition, typically nitrogen or argon with controlled oxygen content, determines the extent of europium oxide formation versus reduction to metallic europium. The carbon to europium ratio in the precursor mixture controls the final composite composition and morphology.
Composite material properties demonstrate that the embedded europium oxide nanoparticles range from 10-50 nm in diameter and are uniformly distributed throughout the carbon matrix. The resulting materials exhibit specific capacitances of 180-320 F/g and excellent cycling stability exceeding 10,000 cycles. The presence of europium oxide enhances the pseudocapacitive behavior while the carbon matrix provides electrical conductivity and structural support.
Redox-assisted growth represents an advanced synthesis strategy that exploits interfacial oxygen exchange between europium and oxide substrates to achieve controlled europium oxide formation. This approach enables the synthesis of high-quality europium oxide films without external oxygen supply.
Interfacial oxygen exchange mechanisms involve the reduction of oxide substrates by metallic europium, providing oxygen for europium oxide formation while creating oxygen vacancies in the substrate. The process operates through thermodynamically driven oxygen diffusion from the substrate to the europium overlayer. Suitable substrates include yttria-stabilized zirconia, strontium titanate, and indium tin oxide, which can supply oxygen while maintaining structural integrity.
Thermodynamic driving forces are determined by the oxygen chemical potential differences between the substrate and the forming europium oxide. The process becomes favorable when the oxygen chemical potential of the substrate exceeds that required for europium oxide formation. Temperature control between 400-700°C optimizes the oxygen diffusion kinetics while preventing excessive substrate reduction.
Growth parameter optimization involves careful control of europium deposition rate, substrate temperature, and processing atmosphere. Europium deposition rates of 0.1-1.0 monolayers per minute enable controlled oxygen extraction from the substrate. The substrate temperature determines the oxygen diffusion kinetics, with higher temperatures promoting faster oxygen transport but potentially leading to excessive substrate reduction.
Process monitoring and control utilize in-situ X-ray photoelectron spectroscopy to track the evolution of europium oxidation states during synthesis. The technique enables real-time observation of the europium reduction process and optimization of synthesis parameters. Low-energy electron diffraction provides concurrent monitoring of surface structure evolution during the redox-assisted growth process.
Universal growth model development has identified three key processes governing redox-assisted europium oxide synthesis: interfacial oxygen diffusion, europium oxidation, and vacancy formation in the substrate. This model provides guidelines for selecting appropriate substrates and optimizing synthesis conditions for various europium oxide applications. The approach has been successfully extended to multiple oxide substrate systems, demonstrating its general applicability.
Synthesis Method | Temperature Range (°C) | Atmosphere | Morphology | Key Advantages |
---|---|---|---|---|
Molecular Beam Epitaxy | 400-600 | UHV/oxygen | Epitaxial films | High crystallinity, stoichiometry control |
Sol-Gel Synthesis | 500-1000 | Air/reducing | Nanoparticles/films | Low temperature, versatile |
Ultrasound Irradiation | Room temp | Aqueous | Nanorods | Nanorod formation, mild conditions |
Melt Quenching | 1000-1200 | Reducing/inert | Glasses | Glass formation, optical properties |
Pulsed Laser Deposition | Room temp-850 | Vacuum/oxygen | Thin films | Versatile, complex oxides |
Chemical Vapor Deposition | 1000-1200 | H₂/CO₂/O₂ | Thin films | Conformal coating, high purity |
Atomic Layer Deposition | 210-375 | Vacuum | Thin films | Precise thickness control |
Electrophoretic Deposition | Room temp | Aqueous/organic | Coatings/films | Uniform coatings, low cost |
Spray Pyrolysis | 800-1000 | Air/inert | Spherical particles | Spherical morphology, scalable |
Hydrothermal Synthesis | 120-260 | Aqueous | Various shapes | Shape control, mild conditions |
Sputtering | Room temp | Ar/O₂ | Thin films | Industrial scalability |
Thermal Evaporation | 300-600 | Vacuum | Thin films | Simple equipment, good films |
Combustion Synthesis | 655-1421 | Air/reducing | Nanocrystals | Fast, in-situ reducing atmosphere |
In-situ Carbon Matrix Synthesis | 250-900 | Reducing | Nanofibers | Composite materials |
Redox-Assisted Growth | 400-700 | Oxygen-controlled | Ultrathin films | Substrate oxygen utilization |
Irritant